2-(4-Heptylphenyl)-2-oxoethyl 6-methyl-2-(p-tolyl)quinoline-4-carboxylate
CAS No.: 355429-18-4
Cat. No.: VC16167260
Molecular Formula: C33H35NO3
Molecular Weight: 493.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 355429-18-4 |
|---|---|
| Molecular Formula | C33H35NO3 |
| Molecular Weight | 493.6 g/mol |
| IUPAC Name | [2-(4-heptylphenyl)-2-oxoethyl] 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate |
| Standard InChI | InChI=1S/C33H35NO3/c1-4-5-6-7-8-9-25-13-17-27(18-14-25)32(35)22-37-33(36)29-21-31(26-15-10-23(2)11-16-26)34-30-19-12-24(3)20-28(29)30/h10-21H,4-9,22H2,1-3H3 |
| Standard InChI Key | OOQIKPPBINGRIO-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)C)C4=CC=C(C=C4)C |
Introduction
Molecular Structure and Physicochemical Properties
Core Structural Features
The compound’s structure comprises a quinoline backbone substituted at the 2-position with a p-tolyl group (C₆H₄CH₃) and at the 4-position with a carboxylate ester functionalized with a 2-(4-heptylphenyl)-2-oxoethyl moiety. The heptylphenyl chain (C₇H₁₅C₆H₄) introduces hydrophobicity, while the methyl group on the quinoline ring enhances metabolic stability .
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₃₃H₃₅NO₃ |
| Molecular Weight | 493.6 g/mol |
| XLogP3 (Partition Coefficient) | ~7.7 (estimated) |
| Topological Polar Surface Area | 56.3 Ų |
| Rotatable Bonds | 6 |
The high XLogP3 value indicates strong lipophilicity, favoring membrane permeability . The polar surface area of 56.3 Ų suggests moderate solubility in aqueous media, necessitating formulation optimizations for drug delivery .
Synthesis and Chemical Reactivity
Synthetic Pathways
Synthesis typically involves multi-step reactions:
-
Quinoline Core Formation: Cyclocondensation of aniline derivatives with ketones under acid catalysis.
-
Esterification: Reaction of the quinoline-4-carboxylic acid intermediate with 2-(4-heptylphenyl)-2-oxoethanol using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent.
-
Purification: Chromatographic separation (e.g., silica gel) yields >98% purity, as verified by HPLC .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | H₂SO₄, 120°C, 6h | 65 |
| Esterification | DCM, DCC, DMAP, RT, 24h | 78 |
Reactivity Profile
The carboxylate ester undergoes hydrolysis under basic conditions (e.g., NaOH/EtOH), while the quinoline nitrogen participates in coordination chemistry with metal ions . The ketone group in the heptylphenyl side chain is susceptible to nucleophilic addition reactions.
Biological Activities and Mechanisms
Antimicrobial Properties
In vitro studies demonstrate broad-spectrum activity against Gram-positive bacteria (MIC = 4–8 μg/mL for Staphylococcus aureus) and fungi (MIC = 8–16 μg/mL for Candida albicans). The mechanism involves disruption of microbial cell membranes via hydrophobic interactions with phospholipids .
Table 3: Cytotoxicity Profiles
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| A549 (Lung) | 12.3 | DNA intercalation |
| MCF-7 (Breast) | 18.7 | ROS generation |
| HepG2 (Liver) | 22.1 | Caspase-3 activation |
Pharmaceutical Applications and Formulation Challenges
Drug Development Prospects
The compound’s dual antimicrobial and anticancer activities position it as a lead candidate for combination therapies. Co-administration with β-lactam antibiotics enhances bacterial eradication by 40% in murine models.
Solubility Limitations
Despite its efficacy, low aqueous solubility (0.12 mg/mL at pH 7.4) necessitates nanoformulation strategies. Liposomal encapsulation improves bioavailability 5-fold in preclinical trials .
| GHS Code | Risk Statement | Precautionary Measures |
|---|---|---|
| H301 | Toxic if swallowed | Use gloves/eye protection |
| P264 | Wash hands after handling | Store in ventilated area |
Comparative Analysis with Analogues
Chlorinated Derivatives
Replacing the heptyl group with a 2,4-dichlorophenyl moiety (CAS 355433-07-7) increases antibacterial potency (MIC = 2–4 μg/mL) but elevates cytotoxicity (IC₅₀ = 8.9 μM) .
Methyl-Substituted Variants
The 8-methylquinoline analogue (CAS 355420-86-9) exhibits 30% lower metabolic clearance in hepatocytes, favoring extended half-life in vivo.
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